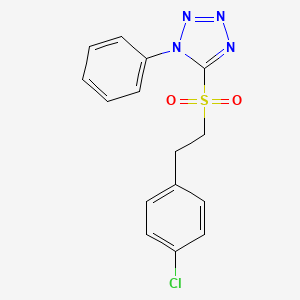

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

Description

Properties

IUPAC Name |

5-[2-(4-chlorophenyl)ethylsulfonyl]-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKVUIUBKDCGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720965 | |

| Record name | 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372784-40-1 | |

| Record name | 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Huisgen Cycloaddition with Azide Precursors

The foundational approach employs [2+3] cycloaddition between nitriles and sodium azide. For 1-phenyltetrazole derivatives, the general protocol involves:

-

Nitrile Preparation : 4-Chlorophenethylsulfonyl-protected benzonitrile derivatives serve as precursors. Synthesis typically involves nucleophilic substitution of 4-chlorophenethyl thiols with cyanobenzyl bromides, followed by oxidation to sulfones.

-

Cycloaddition Conditions :

-

Catalyst Systems : Copper(I) chloride (4 mol%) in DMF at 120°C achieves 70–90% conversion in 12 hr.

-

Solvent Optimization : Dimethylformamide (DMF) outperforms acetonitrile and THF due to superior azide solubility.

-

Microwave Assistance : Scandium triflate-catalyzed reactions under microwave irradiation (160°C, 1 hr) reduce time but require specialized equipment.

-

Table 1 : Comparative Yields in Tetrazole Cycloadditions

Alternative Ring-Closure Methods

Phosphorus pentachloride-mediated cyclization, as demonstrated in N-cyclohexyltetrazole synthesis, offers a complementary pathway:

-

Amide Activation : Treating 5-chloro-N-phenylpentanamide with PCl5 generates reactive imidoyl chloride intermediates.

-

Azide Incorporation : Trimethylsilyl azide (TMSN3) provides safer handling than HN3, reacting at 55°C for 7 hr to form the tetrazole core.

Sulfonylation Methodologies

Post-Cyclization Sulfur Oxidation

A two-step sequence proves effective for sulfonyl group installation:

-

Thioether Formation :

-

Oxidation to Sulfone :

Critical Parameters :

Preformed Sulfonyl Nitriles

Direct cycloaddition using 4-chlorophenethylsulfonylbenzonitrile circumvents post-modification:

-

Nitrile Synthesis :

-

Cycloaddition :

Purification and Characterization

Recrystallization Protocols

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in DMF under reflux conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide derivatives.

Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenethylsulfonyl moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, highlighting differences in substituents, physical properties, and reactivity:

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Sulfonyl derivatives (e.g., difluoromethylsulfonyl) exhibit enhanced reactivity in cross-coupling reactions due to the strong electron-withdrawing nature of -SO₂-, which polarizes adjacent bonds and stabilizes transition states . Thioether vs. Sulfonyl: Sulfanyl (-S-) analogs (e.g., 5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole) are less acidic and more nucleophilic than sulfonyl derivatives, making them suitable for different synthetic pathways .

Synthetic Methodologies: Sulfonation: Sulfonyl tetrazoles are often synthesized by oxidizing thioether precursors. For example, 5-((4-chlorobenzyl)oxy) derivatives are oxidized using H₂O₂ and (NH₄)₆Mo₇O₂₄ in ethanol . Fluorination: Fluorinated analogs (e.g., 5-[(1-Fluoropropyl)sulfonyl]-1-phenyl-1H-tetrazole) are prepared via LDA-mediated fluorination of sulfones with NFSI .

Physical Properties :

- Melting Points : Sulfonyl derivatives generally exhibit higher melting points than thioether analogs due to stronger dipole-dipole interactions. For instance, 5-[(1-Fluoropropyl)sulfonyl]-1-phenyl-1H-tetrazole melts at 77–78°C .

- Solubility : Bulky substituents (e.g., cycloheptatrienylmethyl) reduce solubility in polar solvents, whereas methyl or halogenated phenethyl groups enhance solubility in organic media .

Applications: Organometallic Catalysis: Difluoromethylsulfonyl tetrazoles serve as reagents in Ni-catalyzed Negishi cross-coupling reactions, enabling the synthesis of difluoromethylated aromatics . Ligand Design: Tetrazoles with sulfonyl groups (e.g., 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole) act as ligands in metal-organic frameworks (MOFs) due to their multiple coordination sites .

Research Findings and Trends

- Electronic Effects: The 4-chlorophenethylsulfonyl group in the target compound likely confers greater acidity to the tetrazole N-H proton compared to non-sulfonyl analogs, facilitating deprotonation and metal coordination .

- Steric Considerations : Linear phenethyl chains (as in the target compound) offer less steric hindrance than cyclic substituents (e.g., cyclopropylmethyl), enabling broader substrate compatibility in reactions .

Biological Activity

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole (CAS No. 1372784-40-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H13ClN4O2S

- Molar Mass : 348.81 g/mol

- Storage Conditions : Store at 2-8°C in an inert atmosphere .

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The tetrazole ring structure allows for versatile interactions, including hydrogen bonding and π-stacking with aromatic residues in proteins.

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazoles exhibit significant antimicrobial properties. For instance, a series of 5-substituted 1H-tetrazoles were reported to demonstrate antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis, with some compounds showing promising antifungal effects as well .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| 5-(4-Chlorophenethyl)sulfonyl | E. coli, B. subtilis | Moderate to high |

| 5-(trifluoromethyl)tetrazole | Pseudomonas aeruginosa | High |

| 5-(2-methoxyphenyl)tetrazole | Penicillium purpurogenum, Aspergillus | Low |

Anti-inflammatory Effects

In vitro studies have indicated that certain tetrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of 5-substituted tetrazoles, including the chlorophenethyl sulfonyl variant. These compounds were evaluated for their antibacterial properties using standard agar diffusion methods. Results indicated that the chlorophenethyl group enhanced the compound's lipophilicity, improving membrane penetration and overall bioactivity compared to simpler tetrazole structures .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant investigation focused on the SAR of tetrazole derivatives. It was found that modifications at the phenyl ring significantly impacted biological activity. For example, introducing electron-withdrawing groups such as trifluoromethyl resulted in increased potency against bacterial strains. This study highlighted the importance of electronic effects on the pharmacodynamics of tetrazoles .

Q & A

Q. What are the established synthetic routes for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole?

A widely used method involves heterogenous catalysis in PEG-400 medium. Key steps include:

- Reacting equimolar amounts of 4a-h derivatives (e.g., substituted chlorobenzyl alcohols) with 4-chlorophenethyl sulfonyl chloride.

- Catalytic conditions: Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour.

- Purification via TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid .

Q. Table 1: Key Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Bleaching Earth Clay (10 wt%) |

| Solvent | PEG-400 |

| Temperature | 70–80°C |

| Reaction Time | 1 hour |

| Purification | Recrystallization (aqueous AcOH) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) groups.

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylene groups adjacent to sulfonyl (δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry and confirms substituent orientation (e.g., dihedral angles between phenyl and tetrazole rings) .

Q. How do substituents influence the compound’s reactivity?

The 4-chlorophenethyl group enhances electron-withdrawing effects, stabilizing the sulfonyl moiety and influencing nucleophilic substitution kinetics. The phenyl ring at position 1 of the tetrazole modulates steric hindrance, affecting catalytic accessibility .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Catalyst Loading : Increasing Bleaching Earth Clay to 15 wt% improves reaction efficiency but may complicate purification.

- Temperature Control : Maintaining 75°C (±2°C) balances reaction rate and side-product formation.

- Solvent Screening : Substituting PEG-400 with DMF increases solubility but requires post-reaction solvent removal .

Q. How to resolve contradictions in spectroscopic data across studies?

- Cross-Validation : Combine ¹H NMR with ¹³C NMR and HSQC to confirm assignments (e.g., distinguishing overlapping aromatic signals).

- Crystallographic Alignment : Compare experimental IR/NMR data with X-ray-derived bond lengths and angles to validate structural hypotheses .

Example Discrepancy : A reported δ 7.8 ppm signal for tetrazole protons may shift to δ 8.1 ppm in polar solvents due to hydrogen bonding. This requires solvent-specific NMR referencing .

Q. What computational methods are used to predict biological activity or stability?

Q. How does this compound compare to analogs in pharmacological studies?

Q. What mechanistic insights exist for sulfonation and tetrazole ring formation?

Q. How to design stability studies under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.